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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-

coupled receptor primarily expressed on cells of the immune system. Its activity at the H4

receptor gives it significant anti-inflammatory and anti-pruritic properties, making it a valuable

research tool and a potential therapeutic candidate for a range of inflammatory and allergic

disorders. This guide provides a comprehensive overview of the chemical structure,

mechanism of action, and key experimental data related to ST-1006.

Chemical Structure and Properties
ST-1006 is chemically identified as N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-

yl)pyrimidine-2,4-diamine. Its structure is characterized by a 2,4-diaminopyrimidine core, which

is a common scaffold for H4 receptor ligands.
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Property Value

IUPAC Name
N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-

yl)pyrimidine-2,4-diamine

CAS Number 1196994-11-2

Molecular Formula C₁₆H₂₀Cl₂N₆

Molecular Weight 367.28 g/mol

SMILES
CN1CCN(CC1)c2cc(ncc(n2)N)NCc3c(cccc3Cl)

Cl

Appearance White to off-white solid

Mechanism of Action
ST-1006 exerts its biological effects by selectively binding to and activating the histamine H4

receptor. The H4 receptor is coupled to the Gαi/o family of G proteins. Upon activation by an

agonist like ST-1006, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can, in turn,

activate other downstream signaling pathways, including phospholipase C (PLC), which results

in the mobilization of intracellular calcium. This signaling cascade is central to the chemotactic

and immunomodulatory functions of the H4 receptor.

Histamine H4 Receptor Signaling Pathway
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Caption: Signaling pathway of the Histamine H4 Receptor activated by ST-1006.

Quantitative Data Summary
The following table summarizes the key quantitative data for ST-1006 from various in vitro and

in vivo studies.
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Parameter Species/System Value Reference

pKi (H4 Receptor) Recombinant 7.94 [1]

Basophil Migration Human
Potent inducer at 10

µM
[1]

FcεRI-mediated

Basophil Activation

(CD63 & CD203c

expression)

Human
Suppressed at 0-100

µM
[1]

Anti-inflammatory

Effect
Male CD-1 mice

Effective at 1-100

mg/kg (s.c.)
[1]

Anti-pruritic Effect Male CD-1 mice
Effective at 1-100

mg/kg (s.c.)
[1]

IL-12p70 Secretion

Inhibition
Human Monocytes

EC₅₀ not determined,

but effective at 10 µM
[2]

Key Experimental Protocols
In Vitro: Human Basophil Chemotaxis and Activation
Assay
This protocol is based on the methodology described by Mommert S, et al. (2016).[1]

Objective: To assess the effect of ST-1006 on the migration and activation of human basophils.

Methodology:

Basophil Isolation:

Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy

donors by density gradient centrifugation.

Basophils are then purified from the PBMC fraction using a negative selection

immunomagnetic cell separation kit.
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Chemotaxis Assay (Modified Boyden Chamber):

A 48-well microchemotaxis chamber is used, with the upper and lower wells separated by

a polycarbonate filter (5 µm pore size).

The lower wells are filled with either control medium or medium containing ST-1006 at

various concentrations.

A suspension of purified basophils is placed in the upper wells.

The chamber is incubated for 1 hour at 37°C in a humidified 5% CO₂ atmosphere.

After incubation, the filter is removed, fixed, and stained.

The number of migrated basophils on the lower side of the filter is counted under a

microscope.

Activation Assay (Flow Cytometry):

Purified basophils are pre-incubated with ST-1006 at various concentrations or control

medium.

The basophils are then stimulated with an anti-IgE antibody to induce FcεRI-mediated

activation.

Following stimulation, the cells are stained with fluorescently labeled antibodies against

the activation markers CD63 and CD203c.

The expression of these markers on the cell surface is quantified by flow cytometry.

Experimental Workflow: Basophil Chemotaxis Assay
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Caption: Workflow for the in vitro human basophil chemotaxis assay.

In Vivo: Murine Model of Acute Irritant Dermatitis and
Pruritus
This protocol is based on the methodology described by Adami M, et al. (2018).[3]

Objective: To evaluate the anti-inflammatory and anti-pruritic effects of ST-1006 in a mouse

model.

Methodology:

Animals:

Male CD-1 mice are used for the study.
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Animals are housed under standard laboratory conditions with free access to food and

water.

Induction of Inflammation and Pruritus:

A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is

topically applied to the inner surface of one ear of each mouse.

The contralateral ear receives the vehicle alone and serves as a control.

Drug Administration:

ST-1006 is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous

(s.c.) injection at various doses (1-100 mg/kg).

The drug is administered at a specified time point before the application of croton oil.

Assessment of Inflammation (Ear Edema):

At a predetermined time after croton oil application (e.g., 6 hours), the thickness of both

ears is measured using a digital caliper.

The degree of edema is calculated as the difference in thickness between the croton oil-

treated and vehicle-treated ears.

Assessment of Pruritus (Scratching Behavior):

Immediately after croton oil application, mice are placed individually in observation

chambers.

The number of scratches directed towards the treated ear is counted for a defined period

(e.g., 30 minutes).

Synthesis Overview
While a specific, detailed synthesis protocol for ST-1006 is not publicly available in the cited

literature, its structure as a substituted 2,4-diaminopyrimidine suggests a plausible synthetic
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route. Such compounds are often synthesized through a multi-step process that may involve

the following key transformations:

Pyrimidine Ring Formation: Condensation of a β-ketoester or a related precursor with

guanidine or a substituted guanidine to form the diaminopyrimidine core.

Functionalization of the Pyrimidine Ring: Introduction of the chloro substituents at the 2 and

6 positions of the benzyl ring, and the methylpiperazine group at the 6-position of the

pyrimidine ring. This can be achieved through various nucleophilic substitution reactions.

Coupling of the Benzyl Moiety: Attachment of the 2,6-dichlorobenzyl group to the amino

group at the 4-position of the pyrimidine ring, likely via a nucleophilic substitution or a

reductive amination reaction.

Safety and Toxicology
There is limited publicly available information on the formal safety and toxicology profile of ST-
1006. As with any research chemical, it should be handled with appropriate personal protective

equipment (PPE) in a laboratory setting. A comprehensive toxicological evaluation would be

required for any progression towards clinical development.

Conclusion
ST-1006 is a valuable pharmacological tool for investigating the role of the histamine H4

receptor in health and disease. Its potent agonistic activity and demonstrated anti-inflammatory

and anti-pruritic effects in preclinical models highlight the therapeutic potential of targeting the

H4 receptor. Further research is warranted to fully elucidate its pharmacological profile and

potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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